molecular formula C17H21N3S B7572079 N-[(1-ethylbenzimidazol-2-yl)methyl]-1-thiophen-2-ylpropan-2-amine

N-[(1-ethylbenzimidazol-2-yl)methyl]-1-thiophen-2-ylpropan-2-amine

Cat. No. B7572079
M. Wt: 299.4 g/mol
InChI Key: SVJIRRBDILJTHG-UHFFFAOYSA-N
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Description

N-[(1-ethylbenzimidazol-2-yl)methyl]-1-thiophen-2-ylpropan-2-amine, also known as ETTP, is a novel compound that has gained significant attention in the field of scientific research. It is a potent and selective ligand for the sigma-2 receptor, which is an important target for drug development.

Mechanism of Action

N-[(1-ethylbenzimidazol-2-yl)methyl]-1-thiophen-2-ylpropan-2-amine binds to the sigma-2 receptor, which is a transmembrane protein that is overexpressed in various types of cancer cells. The binding of N-[(1-ethylbenzimidazol-2-yl)methyl]-1-thiophen-2-ylpropan-2-amine to the sigma-2 receptor leads to the induction of apoptosis, which is a process of programmed cell death. N-[(1-ethylbenzimidazol-2-yl)methyl]-1-thiophen-2-ylpropan-2-amine also modulates the activity of various signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-[(1-ethylbenzimidazol-2-yl)methyl]-1-thiophen-2-ylpropan-2-amine has been shown to have a wide range of biochemical and physiological effects. It induces apoptosis in cancer cells, inhibits inflammation, and protects neurons from oxidative stress. N-[(1-ethylbenzimidazol-2-yl)methyl]-1-thiophen-2-ylpropan-2-amine has also been shown to modulate the expression of various genes involved in cell survival and proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(1-ethylbenzimidazol-2-yl)methyl]-1-thiophen-2-ylpropan-2-amine in lab experiments include its high potency and selectivity for the sigma-2 receptor, as well as its ability to induce apoptosis in cancer cells. However, the limitations of using N-[(1-ethylbenzimidazol-2-yl)methyl]-1-thiophen-2-ylpropan-2-amine include its low solubility in water and its limited availability.

Future Directions

There are several future directions for the study of N-[(1-ethylbenzimidazol-2-yl)methyl]-1-thiophen-2-ylpropan-2-amine. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Another direction is to optimize the synthesis method to increase the yield and solubility of N-[(1-ethylbenzimidazol-2-yl)methyl]-1-thiophen-2-ylpropan-2-amine. Additionally, the development of new imaging techniques using N-[(1-ethylbenzimidazol-2-yl)methyl]-1-thiophen-2-ylpropan-2-amine could provide a valuable diagnostic tool for various diseases.

Synthesis Methods

N-[(1-ethylbenzimidazol-2-yl)methyl]-1-thiophen-2-ylpropan-2-amine can be synthesized through a multi-step reaction process. The first step involves the synthesis of 1-ethylbenzimidazole, which is then reacted with 2-bromo-1-phenylethanone to form the intermediate product. The intermediate product is then reacted with 2-thiophenemethylamine to form N-[(1-ethylbenzimidazol-2-yl)methyl]-1-thiophen-2-ylpropan-2-amine. The overall yield of this synthesis method is around 30%.

Scientific Research Applications

N-[(1-ethylbenzimidazol-2-yl)methyl]-1-thiophen-2-ylpropan-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. N-[(1-ethylbenzimidazol-2-yl)methyl]-1-thiophen-2-ylpropan-2-amine has also been studied for its potential use as a diagnostic tool for various diseases, such as Alzheimer's disease and cancer.

properties

IUPAC Name

N-[(1-ethylbenzimidazol-2-yl)methyl]-1-thiophen-2-ylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3S/c1-3-20-16-9-5-4-8-15(16)19-17(20)12-18-13(2)11-14-7-6-10-21-14/h4-10,13,18H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJIRRBDILJTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CNC(C)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-ethylbenzimidazol-2-yl)methyl]-1-thiophen-2-ylpropan-2-amine

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